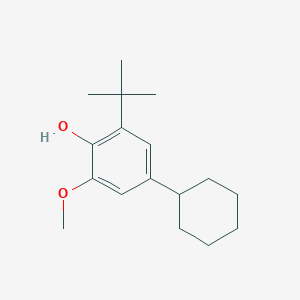
N'-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an allyloxy group, a chlorobenzyl group, and a benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding benzylidene hydrazone.
Substitution Reaction: The benzylidene hydrazone is then reacted with 4-(4-chlorobenzyl)oxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N’-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. Additionally, the presence of the allyloxy and chlorobenzyl groups can enhance its binding affinity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3-(Methoxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(3-(Ethoxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(3-(Propoxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide stands out due to the presence of the allyloxy group, which imparts unique reactivity and potential biological activity. The combination of the allyloxy and chlorobenzyl groups in the same molecule is relatively rare, making this compound a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
767313-71-3 |
|---|---|
Formule moléculaire |
C24H21ClN2O3 |
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-2-14-29-23-5-3-4-19(15-23)16-26-27-24(28)20-8-12-22(13-9-20)30-17-18-6-10-21(25)11-7-18/h2-13,15-16H,1,14,17H2,(H,27,28)/b26-16+ |
Clé InChI |
MHZDLNQYBPOVFI-WGOQTCKBSA-N |
SMILES isomérique |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12010103.png)






![2,5,8-Trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B12010157.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)



![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12010222.png)
